5-アミノ-1-イソプロピル-3-メチルピラゾール

概要

説明

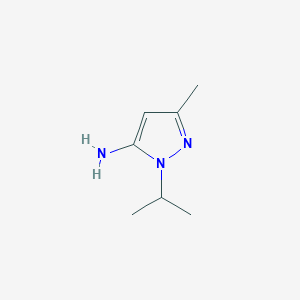

5-Amino-1-isopropyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 3-position, making it a unique and valuable building block in various chemical reactions and applications.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that AIMP and its derivatives exhibit promising anticancer properties. For instance, studies have shown that fused pyrazole derivatives, including those derived from AIMP, can mimic purine bases in DNA and RNA, enhancing their potential as anticancer agents. Specific derivatives have demonstrated cytotoxic activity against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells .

1.2 Anti-inflammatory Effects

AIMP has been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making AIMP a candidate for developing new anti-inflammatory drugs .

1.3 Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research suggests that AIMP derivatives possess significant antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicide Development

AIMP is being investigated as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. Its derivatives can be designed to target enzymes involved in plant growth, thereby controlling unwanted vegetation without harming crops .

2.2 Plant Growth Regulators

In addition to herbicidal properties, AIMP can serve as a plant growth regulator. Compounds derived from AIMP have been shown to enhance plant growth by modulating hormonal pathways, which could lead to improved crop yields under various environmental conditions .

Synthesis and Chemical Reactions

3.1 Synthetic Applications

AIMP is utilized as a building block in organic synthesis. It serves as a precursor for synthesizing various pyrazole-based compounds through reactions involving palladium-catalyzed cross-coupling methods and microwave-assisted synthesis techniques .

3.2 Reaction Conditions and Yields

The following table summarizes some reaction conditions and yields associated with the synthesis of AIMP derivatives:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted coupling | Cs2CO3, Pd(OAc)2 at 160°C | 15% |

| Cyclization with aldehydes | Ethanol, p-toluenesulfonic acid | Varies |

| Synthesis with hydrazines | Various solvents under reflux | Up to 83% |

Case Studies

4.1 Case Study: Anticancer Activity Evaluation

A study conducted by Dandia et al. evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives synthesized from AIMP against human cancer cell lines such as MCF-7 and HeLa. The results indicated that specific modifications of the AIMP structure significantly enhanced anticancer activity compared to unmodified compounds .

4.2 Case Study: Herbicide Efficacy

Research by Kamal et al. focused on the herbicidal potential of AIMP-derived compounds on common agricultural weeds. The study demonstrated that certain derivatives effectively inhibited weed growth while showing minimal toxicity to crop plants, indicating their potential as selective herbicides .

作用機序

Target of Action

Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

The amino group in the pyrazole ring is known to exhibit significant basicity and nucleophilicity, enabling a series of nucleophilic substitution reactions to produce various pyrazole derivatives .

Biochemical Pathways

3(5)-aminopyrazoles are widely used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-3-methylpyrazole typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of 5-Amino-1-isopropyl-3-methylpyrazole may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to scale up the production while maintaining the efficiency and cost-effectiveness of the process .

化学反応の分析

Types of Reactions

5-Amino-1-isopropyl-3-methylpyrazole undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, various amine derivatives, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

類似化合物との比較

Similar Compounds

5-Amino-3-methylpyrazole: Lacks the isopropyl group, resulting in different reactivity and applications.

5-Amino-1,3-dimethylpyrazole:

5-Amino-1-isopropylpyrazole: Lacks the methyl group, which affects its overall reactivity and applications.

Uniqueness

5-Amino-1-isopropyl-3-methylpyrazole is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .

生物活性

5-Amino-1-isopropyl-3-methylpyrazole (C7H13N3) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

5-Amino-1-isopropyl-3-methylpyrazole features a five-membered ring containing two nitrogen atoms, with an amino group at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving starting materials like hydrazine derivatives and ketones. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that 5-amino-1-isopropyl-3-methylpyrazole exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting growth in various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory and Analgesic Effects

Compounds within the pyrazole class are often investigated for their anti-inflammatory and analgesic properties. 5-Amino-1-isopropyl-3-methylpyrazole has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This activity may position it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Recent studies have explored the cytotoxic effects of 5-amino-1-isopropyl-3-methylpyrazole on cancer cell lines. For instance, derivatives of this compound have been tested against cervical HeLa and prostate DU 205 cancer cell lines, demonstrating significant antitumor activity. These findings indicate its potential as a lead compound for cancer therapeutics .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-amino-1-isopropyl-3-methylpyrazole against various pathogens. The results indicated a broad-spectrum efficacy, particularly against Gram-positive bacteria, highlighting its potential as an alternative treatment option in infectious diseases.

Investigation of Anti-inflammatory Properties

In another study focusing on its anti-inflammatory effects, researchers found that this compound effectively reduced inflammation markers in animal models. The mechanism was linked to its ability to inhibit COX enzymes, supporting its use in pain management therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-3-methylpyrazole | Amino group at position 5; methyl at 3 | Known for anti-inflammatory effects |

| 4-Amino-1-isopropylpyrazole | Amino group at position 4; isopropyl at 1 | Exhibits different reactivity patterns |

| 5-Amino-1-benzylpyrazole | Benzyl group at position 1; amino at 5 | Enhanced lipophilicity |

This table illustrates how variations in substituents can significantly influence the biological activity of pyrazole derivatives, with 5-amino-1-isopropyl-3-methylpyrazole exhibiting unique pharmacological profiles compared to others.

特性

IUPAC Name |

5-methyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSWHADWFJTNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920749 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-16-9 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1-isopropyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。